4-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid
Description
This compound features a benzothiadiazole ring (C₆H₃N₂S) linked via a sulfonyl group to a piperazine moiety, which is further conjugated to a 4-oxobutanoic acid group. The benzothiadiazole core is a heterocyclic aromatic system known for its electron-deficient properties, making it a valuable scaffold in medicinal chemistry for targeting enzymes or receptors requiring π-π interactions or hydrogen bonding . The sulfonyl-piperazine segment enhances solubility and modulates pharmacokinetic properties, while the carboxylic acid group facilitates salt formation and bioavailability.
Properties
IUPAC Name |
4-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5S2/c19-12(4-5-13(20)21)17-6-8-18(9-7-17)25(22,23)11-3-1-2-10-14(11)16-24-15-10/h1-3H,4-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYLKGUQIWFCJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC(=O)O)S(=O)(=O)C2=CC=CC3=NSN=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid typically involves multiple stepsThe piperazine ring is then attached, and finally, the butanoic acid moiety is introduced . The reaction conditions often require the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, dimethylformamide), bases (e.g., triethylamine, pyridine), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with modified functional groups .
Scientific Research Applications
4-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 4-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzothiadiazole ring can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function. The piperazine ring can enhance the compound’s solubility and bioavailability, facilitating its distribution in biological systems .
Comparison with Similar Compounds
Substituent Variations on the Sulfonyl Group
Key analogs differ in the substituents attached to the sulfonyl group, altering electronic and steric properties:
Key Observations :
- Electron-donating groups (e.g., methyl in ) reduce reactivity but improve lipophilicity.
- Molecular Weight : The benzothiadiazole analog has a higher molecular weight (396.45 vs. 354.42–411.29), which may influence permeability and metabolic stability.
Functional Group Modifications on Piperazine
Variations in piperazine substituents impact steric bulk and hydrogen-bonding capacity:
Implications :
Acidic Properties and Solubility
All analogs retain the 4-oxobutanoic acid group, but substituents influence pKa and solubility:
Biological Activity
The compound 4-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid is a synthetic organic molecule notable for its complex structure and potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
The molecular structure of the compound features:
- Benzothiadiazole Moiety : Known for its role in medicinal chemistry, particularly in developing anti-cancer and anti-inflammatory agents.
- Piperazine Ring : Enhances the compound's binding affinity to biological targets.
- Oxobutanoic Acid Group : Imparts additional functional properties that may contribute to the compound's biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzothiadiazole moiety can modulate the activity of proteins and enzymes involved in various disease pathways. The piperazine ring facilitates these interactions by enhancing solubility and stability in biological systems.
Antioxidant Activity
Research has demonstrated that compounds with similar structures exhibit significant antioxidant properties. The antioxidant capacity is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
| Compound | DPPH IC50 (µg/mL) | ABTS (mmol TE/g) |
|---|---|---|
| This compound | TBD | TBD |
| Ascorbic Acid (Positive Control) | 14.44 ± 0.22 | 2.76 ± 0.13 |
Note: TBD indicates that specific values for this compound are yet to be determined through experimental studies.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that similar benzothiadiazole derivatives exhibit low cytotoxicity towards human peripheral blood mononuclear cells even at high concentrations (up to 5200 µM) .
Case Studies and Research Findings
- Insecticidal Activity : Research into related compounds has highlighted their potential as insecticides against Aedes aegypti, a vector for several viral diseases. For example, a study showed that certain benzodioxole derivatives exhibited promising larvicidal activity with LC50 values significantly lower than traditional insecticides .
- Pharmacological Potential : The unique combination of functional groups in this compound suggests applications in treating various conditions such as cancer and inflammation. The structural features allow for selective targeting of disease-related pathways while minimizing side effects .
- Synthesis and Modification : The synthesis of this compound typically involves multi-step organic reactions, allowing for modifications that can enhance biological activity or alter pharmacokinetic properties . For instance, sulfonylation followed by piperazine coupling is a common synthetic route employed to create derivatives with improved efficacy.
Q & A
Q. What synthetic methodologies are effective for preparing 4-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonylation of the benzothiadiazole moiety, followed by coupling with a piperazine derivative and subsequent conjugation to the 4-oxobutanoic acid group. Key steps include:
- Sulfonylation : React 2,1,3-benzothiadiazole-4-sulfonyl chloride with piperazine under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfonamide intermediate.
- Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the piperazine-sulfonamide intermediate to 4-oxobutanoic acid.
- Purification : Employ flash chromatography (silica gel, gradient elution with EtOAc/hexane) and HPLC (C18 column, methanol/water mobile phase) to achieve >95% purity .
- Yield Optimization : Adjust stoichiometry (1.2:1 molar ratio of sulfonyl chloride to piperazine), temperature (room temperature for coupling), and catalyst (e.g., DMAP for acylation) .
Q. How can the aqueous solubility of this compound be enhanced for in vitro assays?
- Methodological Answer : The sulfonyl and oxobutanoic acid groups confer moderate solubility, but further enhancement can be achieved via:
- Salt Formation : Convert the free acid to a sodium or potassium salt (e.g., using NaOH/KOH in ethanol) to improve ionic solubility .
- Co-Solvents : Use DMSO (≤5% v/v) or PEG-400 in buffer systems to maintain solubility without denaturing proteins .
- Structural Analogues : Introduce polar substituents (e.g., hydroxyl or amine groups) on the benzothiadiazole ring while monitoring bioactivity .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identify protons on the piperazine ring (δ 2.5–3.5 ppm) and benzothiadiazole (δ 7.5–8.5 ppm). The oxobutanoic acid carbonyl appears at ~170 ppm in 13C NMR .
- HPLC-MS : Confirm molecular weight (ESI-MS: [M+H]+ expected ~450–460 Da) and purity (>95% by UV at 254 nm) .
- FT-IR : Key peaks include sulfonyl S=O (1350–1150 cm⁻¹) and carboxylic acid C=O (1700–1720 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications to the benzothiadiazole or piperazine moieties?
- Methodological Answer :
- Core Modifications : Synthesize analogues with substituents on the benzothiadiazole (e.g., electron-withdrawing -NO2 or -CF3) or piperazine (e.g., methyl or acetyl groups). Assess impact on target binding (e.g., enzyme inhibition assays) .
- Bioisosteric Replacement : Replace the sulfonyl group with phosphonate or carbonyl to evaluate electronic effects on activity .
- Data Analysis : Use IC50/EC50 values and molecular docking (e.g., AutoDock Vina) to correlate structural changes with potency .
Q. How should researchers resolve discrepancies in bioactivity data across different studies?
- Methodological Answer :
- Assay Validation : Standardize protocols (e.g., cell line passage number, serum concentration) to minimize variability.
- Purity Verification : Re-analyze batches via HPLC and LC-MS to rule out degradation products .
- Control Experiments : Include known inhibitors (e.g., staurosporine for kinase assays) to benchmark activity .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use the compound’s InChIKey (e.g., generated from PubChem data) to model binding to targets like kinases or GPCRs in Schrödinger Maestro .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes .
- QSAR Models : Train models on analogues from ChEMBL to predict ADMET properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
